molecular formula C17H17Cl2N3O B5805817 2-(2,6-DICHLOROPHENYL)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE

2-(2,6-DICHLOROPHENYL)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B5805817
M. Wt: 350.2 g/mol
InChI Key: UANKRYGHXBTDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dichlorophenyl)-1-[4-(2-pyridyl)piperazino]-1-ethanone is a complex organic compound that features a dichlorophenyl group, a pyridyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenyl)-1-[4-(2-pyridyl)piperazino]-1-ethanone typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4-(2-pyridyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-1-[4-(2-pyridyl)piperazino]-1-ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2,6-Dichlorophenyl)-1-[4-(2-pyridyl)piperazino]-1-ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenyl)-1-[4-(2-pyridyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorophenylacetic acid
  • 4-(2-pyridyl)piperazine
  • 2,3-Di(2-pyridyl)quinoxaline

Uniqueness

Compared to similar compounds, 2-(2,6-dichlorophenyl)-1-[4-(2-pyridyl)piperazino]-1-ethanone is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl group enhances its lipophilicity, while the pyridyl and piperazine moieties contribute to its ability to interact with a variety of biological targets .

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O/c18-14-4-3-5-15(19)13(14)12-17(23)22-10-8-21(9-11-22)16-6-1-2-7-20-16/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANKRYGHXBTDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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